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Compound of Interest

Compound Name: 4-Amino-4-phenylcyclohexan-1-ol

CAS No.: 95261-38-4

Cat. No.: B13595731

Get Quote

This guide serves as a detailed reference for researchers, scientists, and drug development

professionals on the chemical properties, stereochemistry, synthesis, and potential applications

of 4-Amino-4-phenylcyclohexan-1-ol. It provides a systematic overview of its nomenclature,

analytical characterization, and relevance as a structural motif in medicinal chemistry.

Core Structure, Nomenclature, and Stereochemistry
The compound 4-Amino-4-phenylcyclohexan-1-ol is a substituted cyclohexanol derivative. Its

structure contains a cyclohexane ring with an amino group (-NH₂), a phenyl group (-C₆H₅), and

a hydroxyl group (-OH) as substituents.

IUPAC Nomenclature
The systematic naming of this compound and its stereoisomers follows the hierarchical rules

established by the International Union of Pure and Applied Chemistry (IUPAC).

Parent Structure: The principal functional group is the alcohol, making "cyclohexanol" the

base name.[1] The carbon atom bearing the hydroxyl group is assigned the lowest possible

number, which is locant 1.[2][3]
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Substituents: The amino and phenyl groups are treated as substituents. Following IUPAC

rules, substituents are listed in alphabetical order.[4]

Numbering: Numbering of the ring proceeds to give the substituents the lowest possible

locants. In this case, both the amino and phenyl groups are at position 4.

Therefore, the general IUPAC name is 4-Amino-4-phenylcyclohexan-1-ol.

Stereoisomerism
The structure of 4-Amino-4-phenylcyclohexan-1-ol has two stereogenic centers at carbon C1

(bearing the -OH group) and C4 (bearing both -NH₂ and -Ph groups). This gives rise to

diastereomers, which are designated using cis and trans descriptors.[2]

cis-isomer: The hydroxyl group at C1 and the amino/phenyl groups at C4 are on the same

face of the cyclohexane ring.

trans-isomer: The hydroxyl group at C1 and the amino/phenyl groups at C4 are on opposite

faces of the ring.

The conformational stability of these isomers is a critical factor in their chemical behavior. The

cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[1] In this

conformation, substituents can be in either axial or equatorial positions. Generally, conformers

with bulky substituents in the equatorial position are more stable.
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Chair conformations of cis and trans stereoisomers.

Synthesis and Manufacturing
The synthesis of 4-Amino-4-phenylcyclohexan-1-ol derivatives typically starts from a readily

available precursor, 4-phenylcyclohexanone. The synthetic strategy involves two key

transformations: the introduction of the amino group at C4 and the reduction of the ketone at

C1.
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Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the C-N and O-H bonds, pointing to

4-phenylcyclohexanone as a key starting material. The amino group can be introduced via a

Strecker synthesis or related methods, followed by reduction of the ketone.

Experimental Protocol: Synthesis from 4-
Phenylcyclohexanone
This protocol outlines a generalized, two-step procedure for synthesizing a mixture of the cis

and trans isomers. The separation of diastereomers would require further purification steps like

column chromatography or fractional crystallization.

Step 1: Synthesis of 4-Amino-4-phenylcyclohexanone

This step introduces the amino group at the C4 position, geminal to the phenyl group. A

common method is the Strecker amino acid synthesis, adapted for ketones. An alternative

involves a Bucherer-Bergs reaction or reductive amination of a precursor. A key synthetic route

described in the literature involves the displacement of cyanide from an alpha-aminonitrile

intermediate.[5]

Step 2: Reduction of the Ketone

The ketone functionality of 4-Amino-4-phenylcyclohexanone is reduced to a secondary alcohol.

The choice of reducing agent can influence the diastereoselectivity of the reaction.

Reagents and Materials:

4-Amino-4-phenylcyclohexanone

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve 4-Amino-4-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask.

Cool the solution in an ice bath to 0 °C with stirring.

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5

°C. Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to an

alcohol without affecting the phenyl ring.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the starting material is consumed, quench the reaction by slowly adding water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3x).

Wash the combined organic layers with saturated NaHCO₃ solution, then with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the

crude product, a mixture of cis- and trans-4-Amino-4-phenylcyclohexan-1-ol.

4-Phenylcyclohexanone Step 1: Amination
(e.g., Strecker Synthesis)

4-Amino-4-phenyl-
cyclohexanone

Step 2: Reduction
(e.g., NaBH₄)
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Purification
(Chromatography)

cis-isomerSeparation
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Generalized synthetic workflow.

Analytical Characterization
Proper characterization is essential to confirm the structure, purity, and stereochemistry of the

synthesized compound. A combination of spectroscopic and chromatographic techniques is

employed.[6]
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Technique Purpose Expected Observations

¹H NMR

Structural elucidation and

determination of

diastereomeric ratio.

Signals for aromatic protons

(phenyl group), cyclohexyl

protons, and distinct signals for

axial vs. equatorial protons.

The coupling constants can

help determine the cis/trans

configuration.

¹³C NMR
Carbon framework

confirmation.

Signals corresponding to the

phenyl carbons, and six

distinct signals for the

cyclohexyl carbons, confirming

the molecular symmetry.

Mass Spec.
Molecular weight

determination.

A molecular ion peak

corresponding to the

calculated molecular weight

(e.g., for C₁₂H₁₇NO, M.W. =

191.27 g/mol ).[7][8]

IR Spec. Functional group identification.

Broad peak around 3300-3500

cm⁻¹ (O-H and N-H

stretching), peaks around

3000-3100 cm⁻¹ (aromatic C-

H), and 2850-2950 cm⁻¹

(aliphatic C-H).

HPLC
Purity assessment and

separation of isomers.

Reverse-phase HPLC can be

used to separate the cis and

trans isomers and determine

the purity of the final product.

[9]

Applications in Medicinal Chemistry and Drug
Development
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The 4-amino-4-phenylcyclohexane scaffold is a privileged structure in medicinal chemistry,

particularly in the development of centrally acting agents.[10] Its rigid, three-dimensional

structure allows for specific interactions with biological targets.[11]

Analgesic Agents
Derivatives of 4-amino-4-arylcyclohexanones and their corresponding alcohols have been

investigated for their analgesic properties.[5][10] The core structure shares features with known

analgesics, suggesting potential interactions with opioid or other pain-related receptors.[12]

The relative orientation of the phenyl, amino, and hydroxyl groups is critical for receptor binding

and subsequent biological activity.

CNS-Active Compounds
The phenylcyclohexylamine motif is present in a variety of compounds with activity in the

central nervous system. By modifying the substituents on the amino group and the phenyl ring,

chemists can modulate the pharmacological profile to target different receptors and

transporters. For instance, related structures have been explored as inhibitors of dipeptidyl

peptidase IV (DPP-4).[13]

Building Block for Complex Molecules
Beyond its own potential bioactivity, 4-Amino-4-phenylcyclohexan-1-ol serves as a versatile

chiral building block.[14] The amino and hydroxyl groups provide two points for further chemical

modification, enabling its incorporation into larger, more complex molecules, such as peptide

mimetics or constrained ligands.[15] The cyclohexane core acts as a rigid scaffold to orient

functional groups in a defined three-dimensional space, which is a key strategy in modern drug

design to enhance binding affinity and selectivity.[11]
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Potential Applications in Drug Discovery

4-Amino-4-phenylcyclohexan-1-ol

Phenyl Group (Ar)

Basic Amine (N)

Hydroxyl Group (OH)

Analgesic Agents
(e.g., Opioid Receptor Modulation) [1, 4]

Hydrophobic
Interaction

CNS-Active Compounds
(e.g., Neurotransmitter Reuptake) [6]

Ionic/H-Bond
Interaction

Chiral Building Block
(Peptidomimetics, Scaffolds) [14, 30]

Functional Handle
for Synthesis
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Role as a pharmacophore and synthetic building block.

Conclusion
4-Amino-4-phenylcyclohexan-1-ol is a chemically significant molecule with considerable

stereochemical complexity. Its synthesis from common starting materials like 4-

phenylcyclohexanone is well-established, though control of stereochemistry remains a key

challenge. The rigid cyclohexane framework, combined with the functionally important amino,

phenyl, and hydroxyl groups, makes this scaffold highly valuable for the design and

development of novel therapeutics, particularly in the area of analgesia and CNS disorders. A

thorough understanding of its synthesis and analytical characterization is fundamental for any

researcher aiming to exploit its potential in drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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